S-Nitroso-N-propionyl-D,L-penicillamine S-Nitroso-N-propionyl-D,L-penicillamine
Brand Name: Vulcanchem
CAS No.: 225233-98-7
VCID: VC0015809
InChI: InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
SMILES: CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Molecular Formula: C8H14N2O4S
Molecular Weight: 234.28 g/mol

S-Nitroso-N-propionyl-D,L-penicillamine

CAS No.: 225233-98-7

VCID: VC0015809

Molecular Formula: C8H14N2O4S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

S-Nitroso-N-propionyl-D,L-penicillamine - 225233-98-7

Description

S-Nitroso-N-propionyl-D,L-penicillamine is a chemical compound with the molecular formula C8H14N2O4S . It has a molecular weight of 220.25 g/mol . S-Nitroso-N-propionyl-D,L-penicillamine is also referred to as S-Nitroso-N-propionyl-D,L-Penicillamine . It is a nitrosothiol, a class of compounds known as nitric oxide donors . These compounds can release nitric oxide (NO), which has various biological functions, including vasodilation .

Other similar S-nitrosomercapto compounds include S-Nitroso-N-Acetylpenicillamine and S-Nitroso-N-heptanoyl-D,L-penicillamine . S-Nitroso-N-Acetylpenicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group . S-Nitroso-N-Acetylpenicillamine has a role as a nitric oxide donor and a vasodilator agent . S-Nitroso-N-heptanoyl-D,L-penicillamine's molecular formula is C12H22N2O4S and its molecular weight is 290.37908 .

S-Nitrosomercapto compounds may induce the body's typical response to low oxygen levels, triggering increases in the rate and depth of breathing . They also have the ability to restore respiratory drive in patients in whom it is impaired, opening up a new era of therapeutics for patients with a condition associated with diminished respiratory drive .

CAS No. 225233-98-7
Product Name S-Nitroso-N-propionyl-D,L-penicillamine
Molecular Formula C8H14N2O4S
Molecular Weight 234.28 g/mol
IUPAC Name 3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid
Standard InChI InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
Standard InChIKey XRIWLEWQNCECEP-UHFFFAOYSA-N
SMILES CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Canonical SMILES CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Synonyms SNPP; 3-(Nitrosothio)-N-(1-oxopropyl)valine;
PubChem Compound 5057842
Last Modified Jul 17 2023

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